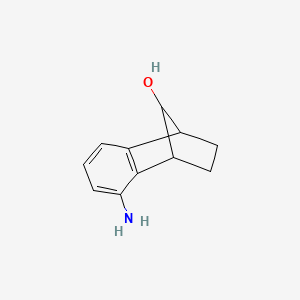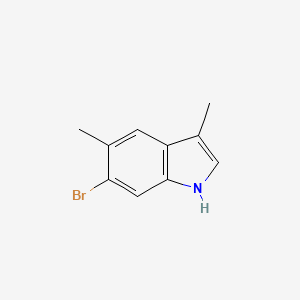![molecular formula C10H15N3Si B13680269 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine](/img/structure/B13680269.png)
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine: is an organic compound with the molecular formula C9H13N3Si . It is a derivative of pyrazine, featuring a trimethylsilyl group attached to an ethynyl moiety at the 3-position and a methyl group at the 5-position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrazine derivative.
Ethynylation: The ethynyl group is introduced using an ethynylating agent like ethynylmagnesium bromide.
Methylation: The methyl group is added via a methylation reaction using methyl iodide (CH3I) and a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Scientific Research Applications
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine: Similar structure but with a bromine atom at the 5-position instead of a methyl group.
5-Methyl-3-[(trimethylsilyl)ethynyl]pyridin-2-amine: Similar structure but with a pyridine ring instead of a pyrazine ring.
Uniqueness
5-Methyl-3-[(trimethylsilyl)ethynyl]pyrazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the trimethylsilyl and ethynyl groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C10H15N3Si |
|---|---|
Molecular Weight |
205.33 g/mol |
IUPAC Name |
5-methyl-3-(2-trimethylsilylethynyl)pyrazin-2-amine |
InChI |
InChI=1S/C10H15N3Si/c1-8-7-12-10(11)9(13-8)5-6-14(2,3)4/h7H,1-4H3,(H2,11,12) |
InChI Key |
AUQIXRHWDIBJSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C(=N1)C#C[Si](C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


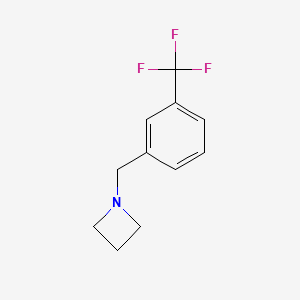
![5,7-Dichloro-3-ethyl-2-methylpyrazolo[1,5-A]pyrimidine](/img/structure/B13680198.png)

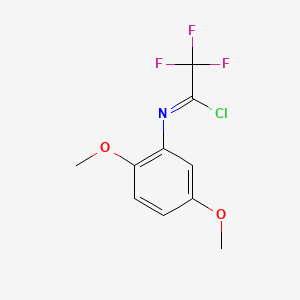
![2-(2-Methoxyphenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B13680225.png)
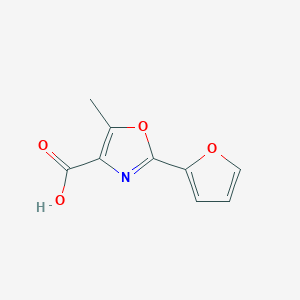
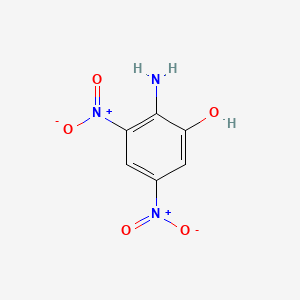
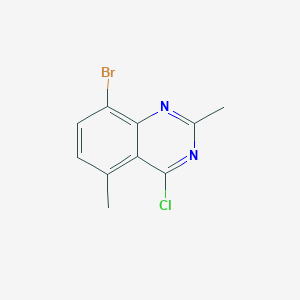
![3,3'-[(5-methylfuran-2-yl)methanediyl]bis(1H-indole)](/img/structure/B13680247.png)
![(S)-2-[(2,2-Dimethylpropylidene)amino]-N-methylpropanamide](/img/structure/B13680252.png)
![(3R,4S,5S)-4-[(S)-2-(Cbz-amino)-N,3-dimethylbutanamido]-3-methoxy-5-methylheptanoic Acid](/img/structure/B13680253.png)
